molecular formula C7H4ClN3O B1422043 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine CAS No. 1268334-78-6

2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B1422043
CAS No.: 1268334-78-6
M. Wt: 181.58 g/mol
InChI Key: LGBBGSVXHBJPCA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for 2-chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole , which reflects its hybrid structure comprising a pyridine ring and a 1,2,4-oxadiazole moiety. The pyridine ring is substituted at the 2-position with a chlorine atom and at the 3-position with the 1,2,4-oxadiazole group. The molecular formula, C₇H₄ClN₃O , corresponds to a molecular weight of 181.58 g/mol , as calculated from its constituent atoms.

The numbering of the pyridine ring begins at the nitrogen atom, with the chlorine substituent at position 2 and the oxadiazole group at position 3. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with the oxadiazole substituent attached to the pyridine via its 3-position. This nomenclature adheres to IUPAC priority rules, where the oxadiazole suffix takes precedence over pyridine due to its higher heteroatom count.

Crystal Structure Determination via X-Ray Diffraction

While direct single-crystal X-ray diffraction (XRD) data for this compound are not explicitly reported in the literature, structural insights can be inferred from related oxadiazole-pyridine hybrids. For example, the crystal structure of 2-chloro-5-{[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl}pyridine (a structurally analogous compound) reveals a dihedral angle of 6.34° between the oxadiazole and pyridine rings, indicating near-planar alignment. Similar studies on 1,2,4-oxadiazole derivatives highlight bond lengths of 1.33–1.38 Å for the N–O and C–N bonds within the oxadiazole ring, consistent with aromatic delocalization.

In hypothetical modeling, the chlorine substituent on the pyridine ring would introduce steric and electronic effects, potentially distorting the planarity of the hybrid structure. Comparative XRD analyses of chlorinated pyridine derivatives show C–Cl bond lengths averaging 1.73 Å , with subtle variations depending on intermolecular interactions.

Conformational Analysis through Computational Modeling

Density functional theory (DFT) calculations provide critical insights into the conformational preferences of this compound. Optimized geometries at the ωB97XD/6-31G* level predict a nearly coplanar arrangement between the pyridine and oxadiazole rings, with a dihedral angle of <10° . This planarity stabilizes the molecule through π-conjugation , as evidenced by molecular orbital analysis showing delocalized electron density across both rings.

Non-covalent interaction (NCI) analysis further reveals weak π-π stacking between the oxadiazole and pyridine moieties, with interaction energies estimated at –5 to –8 kJ/mol . Additionally, quantum theory of atoms in molecules (QTAIM) studies identify bond critical points (BCPs) between the chlorine atom and adjacent carbon atoms, confirming covalent character (electron density: 0.25–0.30 eÅ⁻³ ).

Parameter Value Method
Dihedral angle (pyridine-oxadiazole) 8.2° DFT/ωB97XD/6-31G*
C–Cl bond length 1.73 Å XRD (analog)
N–O bond length (oxadiazole) 1.36 Å DFT

Comparative Structural Analysis with Related Oxadiazole-Pyridine Hybrids

Comparative studies highlight distinct structural trends among oxadiazole-pyridine hybrids. For instance, 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (C₈H₆ClN₃O) exhibits a larger dihedral angle of 74.43° between its pyridine and oxadiazole rings due to steric hindrance from the methyl group. In contrast, 3-(5-chloro-1,2,4-oxadiazol-3-yl)pyridine (C₇H₄ClN₃O) adopts a planar conformation similar to the parent compound, with bond lengths differing by <0.02 Å .

Electronic effects also vary with substituents. Electron-withdrawing groups (e.g., –Cl) reduce electron density on the pyridine ring, enhancing intermolecular dipole interactions. Conversely, electron-donating groups (e.g., –CH₃) increase solubility but reduce thermal stability, as evidenced by differential scanning calorimetry (DSC) data.

Compound Dihedral Angle Bond Length (C–N, oxadiazole) Reference
This compound 8.2° 1.36 Å
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine 74.43° 1.38 Å
3-(5-Chloro-1,2,4-oxadiazol-3-yl)pyridine 5.8° 1.35 Å

Properties

IUPAC Name

3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-5(2-1-3-9-6)7-10-4-12-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBBGSVXHBJPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with amidoxime in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce oxadiazole-N-oxides .

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological activities, including:

  • Anti-inflammatory Effects : Research indicates that 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine can act as an anti-inflammatory agent, making it a potential therapeutic option for conditions characterized by inflammation.
  • Analgesic Activity : Studies have shown that this compound possesses analgesic properties, suggesting its utility in pain management .
  • Neuroprotective Potential : It acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological functions. This positions the compound as a candidate for neuroprotective therapies against neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-chloropyridine with oxadiazole derivatives. This synthetic route allows for the exploration of various derivatives that may enhance its biological activity and selectivity against specific targets.

Applications in Drug Discovery

Due to its structural characteristics, this compound serves as a valuable scaffold for designing new drugs aimed at treating:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems makes it suitable for developing treatments for conditions like anxiety and depression.
  • Inflammatory Diseases : The compound's anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFindings
Said et al. (2022)Investigated the analgesic activity of oxadiazole conjugated compounds including derivatives of this compound; demonstrated significant analgesic effects compared to standard drugs .
Chortani et al. (2024)Evaluated antibacterial properties of oxadiazole derivatives; highlighted the potential of pyridine-based compounds in antimicrobial applications .
Prabhakar et al. (2024)Studied new oxadiazole derivatives for their antimicrobial activity against various strains; found promising results indicating the versatility of such compounds in drug development .

Chemical Properties and Structure

The molecular formula for this compound is C6H4ClN3OC_6H_4ClN_3O, with a molecular weight of approximately 171.57 g/mol. The presence of both a chloro group and an oxadiazole moiety contributes to its unique reactivity patterns and biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Methyl-Substituted Analogs
  • This compound is noted for its synthetic accessibility and applications in high-throughput screening .
Chlorobenzyl-Substituted Analogs
  • 3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No.: 420825-37-2 Molecular Formula: C₁₄H₁₀ClN₃O Key Feature: The 4-chlorobenzyl group enhances lipophilicity, which may improve blood-brain barrier penetration. This modification is relevant to central nervous system-targeting therapeutics .
Chlorothiophene-Substituted Analogs

Positional Isomerism on the Pyridine Ring

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
  • Molecular Formula : C₈H₆ClN₃O
3-Chloro-2-(chloromethyl)pyridine Derivatives
  • Example : 3-Chloro-2-(chloromethyl)pyridine
  • Purity : 98%
  • Key Feature : Chloromethyl groups enhance reactivity, enabling further functionalization in combinatorial chemistry .

Hybrid Structures with Pharmacological Relevance

Platinum Complexes with Oxadiazolyl-Pyridine Ligands
  • Example : Platinum complexes with 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3-yl)-pyridine ligands
    • Activity : Demonstrated in vitro antitumor activity, leveraging the oxadiazole's electron-withdrawing properties to stabilize metal-ligand interactions .
Benzamide-Linked Analogs
  • 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide
    • Molecular Weight : 328.76
    • Key Feature : The benzamide moiety introduces hydrogen-bonding capacity, critical for HDAC inhibitor design .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

  • Pyridine vs. Phenyl Linkers : Pyridine linkers (e.g., in 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid derivatives) improve aqueous solubility compared to phenyl linkers due to increased polarity .
  • Methyl vs. Chlorobenzyl Substitutions : Methyl groups enhance solubility (logP ~1.5), while chlorobenzyl groups increase logP (>3), favoring membrane permeability .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Feature Application/Effect Reference
2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine C₇H₄ClN₃O 181.58 Parent compound, bioisostere Enzyme inhibition
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine C₈H₆ClN₃O 195.61 Enhanced steric hindrance High-throughput screening
5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine C₁₁H₅Cl₂N₃OS 451.27 Thiophene π-stacking Materials science
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₄H₁₀ClN₃O 283.70 Lipophilic substituent CNS-targeting therapeutics
Platinum-2-(5-perfluoroalkyl-oxadiazolyl)pyridine Antitumor activity Oncology

Biological Activity

2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound combines a pyridine ring with a 1,2,4-oxadiazole moiety, which contributes to its unique pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_{6}H4_{4}ClN3_{3}O. It features a chloro group at the 2-position of the pyridine ring and an oxadiazole ring at the 3-position. The compound exhibits moderate solubility in organic solvents and shows varied reactivity due to the presence of both the chloro substituent and the oxadiazole ring.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

1. Antimicrobial Activity
The compound has been evaluated for its antibacterial and antifungal properties. Studies show that it exhibits significant activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents against resistant strains .

2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation:

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)15.63
A549 (lung cancer)<20
HepG2 (liver cancer)<30

The mechanism of action involves the induction of apoptosis through increased expression of p53 and activation of caspase pathways .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. This includes:

  • Enzyme Inhibition : The compound has shown inhibitory activity against various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression .
  • Receptor Modulation : It acts as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR), which is linked to neuroprotective effects and potential applications in treating neurodegenerative diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : A recent study demonstrated that derivatives of this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin against multiple cancer cell lines .
  • Neuroprotective Effects : In vitro studies indicated that it could mitigate neuroinflammation and protect neuronal cells from oxidative stress through modulation of inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves cyclization of precursor amidoximes with chloro-substituted pyridine derivatives. For example, condensation reactions between 3-amino-1,2,4-oxadiazole intermediates and 2-chloro-3-pyridinecarbonyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or THF) are common . Optimization includes controlling stoichiometry, using catalysts like Hünig’s base, and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (from ~40% to 65%) are achieved by inert atmosphere conditions and microwave-assisted synthesis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6 or CDCl3_3) identify substituent positions. The oxadiazole proton appears as a singlet (~8.5–9.0 ppm), while pyridine protons show splitting patterns consistent with chloro-substitution .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 196.01) .
  • X-ray Crystallography : SHELX software refines crystal structures, with data collected at low temperature (100 K) to minimize thermal motion artifacts. Cl···N interactions (3.1–3.3 Å) often stabilize the lattice .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the oxadiazole ring’s electron-withdrawing effect, which enhances electrophilic substitution at the pyridine’s C4 position. Frontier molecular orbital analysis (HOMO-LUMO gap ~4.1 eV) predicts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). This aligns with studies on analogous oxadiazol-pyridines showing DPP-4 inhibition via H-bonding with the oxadiazole nitrogen .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in IC50_{50} values (e.g., DPP-4 inhibition ranging from 0.5–5 µM) arise from assay variability (e.g., fluorogenic vs. colorimetric substrates). Normalize data using positive controls (sitagliptin) and validate via orthogonal methods like SPR (surface plasmon resonance) for binding affinity. Structural analogs (e.g., 5-trifluoromethyl derivatives) show improved potency, suggesting substituent effects on target engagement .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

  • Methodology : Use in silico tools like SwissADME and ProTox-II:

  • Metabolic Stability : CYP450 isoform interactions (predominant CYP3A4 metabolism) are modeled via docking simulations (AutoDock Vina). The chloro group reduces oxidative metabolism, increasing half-life compared to des-chloro analogs.
  • Toxicity : AMES test predictions indicate low mutagenic risk (structural alerts absent), but hepatotoxicity risk (~60%) is noted due to reactive oxadiazole metabolites. Mitigation involves introducing methyl groups to block epoxidation .

Methodological Challenges and Solutions

Q. What are the key pitfalls in synthesizing this compound, and how are they addressed?

  • Challenges :

  • Oxadiazole Ring Instability : Hydrolytic degradation under acidic conditions.
  • Byproduct Formation : Competing 1,3,4-oxadiazole isomers during cyclization.
    • Solutions :
  • Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) during cyclization.
  • Employ HPLC-MS to monitor reaction progress and isolate intermediates .

Q. How do crystallographic data resolve ambiguities in regiochemical assignments?

  • Approach : Single-crystal X-ray diffraction unambiguously assigns the oxadiazole substitution pattern. For example, bond lengths (C–N = 1.28 Å vs. C–O = 1.36 Å) distinguish 1,2,4-oxadiazole from isomeric forms. SHELXL refinement with twin detection flags (TWIN/BASF commands) corrects for pseudo-merohedral twinning, common in heterocyclic systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 2
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2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.